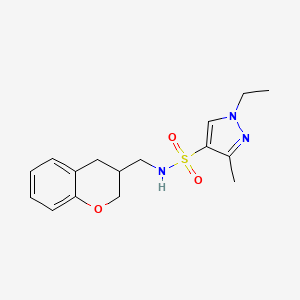

![molecular formula C19H30N4O2 B5514472 N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrahydro-1,4-diazepine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, a related class, are synthesized through hydrolytic cleavage or condensation reactions, followed by reactions with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but, Kemskii, & Vovk, 2014). Similar strategies could be employed for the synthesis of N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide, with variations to accommodate the specific structural requirements.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by fused heterocyclic rings that provide a rigid framework. This rigidity often influences the compound's interaction with biological targets and its overall reactivity. Detailed structural analysis can be achieved through spectroscopic methods such as NMR and HRMS, as demonstrated in the synthesis and characterization of related compounds (Dzedulionytė et al., 2022).

Chemical Reactions and Properties

Compounds with tetrahydro-1,4-diazepine cores can undergo various chemical reactions, including cyclocondensation and ring-opening reactions, depending on the functional groups present. For example, 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides undergo intramolecular cyclocondensation, leading to tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014). Such reactivity patterns are crucial for designing synthetic routes and understanding the compound's behavior in various environments.

Applications De Recherche Scientifique

Synthesis Techniques and Derivative Compounds

Research into the synthesis of bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepines, closely related to the compound , demonstrates the chemical strategies employed to create compounds with potential central nervous system (CNS) activity. These synthesis pathways, which involve reactions of amino-pyrazoles with dicarboxylic acid anhydrides, highlight the compound's relevance in developing pharmacologically active molecules (Costanzo et al., 1990).

Furthermore, a general approach to synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones offers insight into regioselective strategies and the potential for functionalizing these compounds to explore their biological activities (Dzedulionytė et al., 2022). This research is particularly relevant for understanding how such compounds can be tailored for specific scientific or therapeutic uses.

Potential Pharmacological Applications

While the specific compound's pharmacological applications remain to be fully explored, structurally related compounds have been investigated for various biological activities. For instance, structurally novel histamine H3 receptor antagonists have shown potential in improving memory impairment and reducing secondary allodynia in rats, indicating the therapeutic potential of diazepine derivatives in dementia and neuropathic pain (Medhurst et al., 2007).

Antimicrobial and Antitumor Properties

Research into densely functionalized benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines has uncovered compounds with antibacterial activity against resistant strains of bacteria, suggesting a pathway for developing novel antimicrobial agents from diazepine derivatives (Sheikhi-Mohammareh et al., 2020). Additionally, the synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffolds has demonstrated antiproliferative effects on cancer cells, further emphasizing the compound's potential in cancer research (Kim et al., 2011).

Propriétés

IUPAC Name |

N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c24-19(15-7-10-25-14-15)20-12-16-11-18-13-22(8-4-9-23(18)21-16)17-5-2-1-3-6-17/h11,15,17H,1-10,12-14H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYRMDPDPFIUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCN3C(=CC(=N3)CNC(=O)C4CCOC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)

![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)